2-Fluoro-3-methyl-5-nitropyridine
Overview
Description
2-Fluoro-3-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5FN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, methyl, and nitro groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This property might influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the compound’s bioavailability.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-nitropyridine. For instance, the compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitropyridine typically involves the fluorination of 3-methyl-5-nitropyridine. One common method is the reaction of 3-methyl-5-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of hydrofluoric acid (HF) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in DMF at room temperature.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Derivatives with different substituents replacing the fluorine atom.
Reduction: 2-Fluoro-3-methyl-5-aminopyridine.
Oxidation: 2-Fluoro-3-carboxy-5-nitropyridine.
Scientific Research Applications
2-Fluoro-3-methyl-5-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but lacks the methyl group, leading to different chemical and physical properties.
3-Fluoro-5-nitropyridine: Similar structure but the position of the fluorine atom is different, affecting its reactivity and applications.
2-Chloro-3-methyl-5-nitropyridine: Chlorine atom instead of fluorine, resulting in different reactivity and biological properties.
Uniqueness: 2-Fluoro-3-methyl-5-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHKTLGKNBEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496866 | |
Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-46-4 | |
Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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